CID 166600361

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

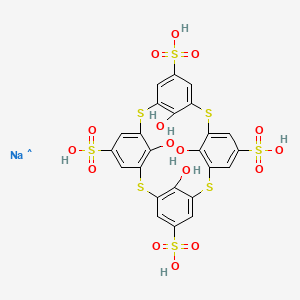

4-Sulfothiacalix4arene Sodium Salt is an organic compound characterized by its unique molecular structure, which consists of a thiacalixarene core with four sulfonic acid groups. This compound is known for its amphiphilic nature, possessing both hydrophobic (aromatic ring) and hydrophilic (sulfonic acid) environments . It appears as a white crystalline powder and is highly soluble in water . The compound has garnered significant interest in various scientific fields due to its versatile applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-Sulfothiacalix4arene Sodium Salt typically involves the reaction of thiacalixarene with sulfonating agents. One common method is the sulfonation of thiacalixarene using sulfur trioxide or chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. The resulting sulfonated product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The process includes rigorous purification steps to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

4-Sulfothiacalix4arene Sodium Salt undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfur atoms in the thiacalixarene core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution Reactions: The sulfonic acid groups can undergo substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate esters, respectively.

Complexation Reactions: The compound can form stable complexes with metal ions, making it useful in coordination chemistry and catalysis.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-Sulfothiacalix4arene Sodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Sulfothiacalix4arene Sodium Salt is primarily based on its capacity for molecular binding. The compound’s unique structure allows it to form inclusion complexes with various guest molecules, including metal ions and organic compounds . This binding ability is facilitated by the hydrophobic cavities and hydrophilic sulfonic acid groups, which provide a versatile environment for interactions . The molecular targets and pathways involved depend on the specific application, such as catalysis, drug delivery, or membrane interaction.

Comparison with Similar Compounds

4-Sulfothiacalix4arene Sodium Salt is part of the broader family of calixarenes, which are macrocyclic compounds derived from the condensation of phenolic units. Similar compounds include:

- Calix4arene : Lacks the sulfur atoms and sulfonic acid groups, making it less versatile in terms of chemical reactivity and binding capacity.

- Tetrasodium Tetrathiacalix 4arenetetrasulfonate : Another sulfonated thiacalixarene with similar properties but different structural arrangements .

- Calix 4arene-4-sulfonic acid sodium salt : Similar in having sulfonic acid groups but differs in the core structure, affecting its binding and complexation properties .

The uniqueness of 4-Sulfothiacalix4arene Sodium Salt lies in its combination of a thiacalixarene core with sulfonic acid groups, providing a balance of hydrophobic and hydrophilic properties that enhance its versatility in various applications.

Q & A

Basic Research Questions

Q. How can researchers formulate focused research questions for studying CID 166600361?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. Ensure specificity by narrowing scope (e.g., "How does this compound interact with specific protein X under physiological pH?"). Test questions for clarity and measurability through peer feedback .

Q. What strategies ensure a comprehensive literature review for this compound-related studies?

- Methodological Answer : Systematically search primary databases (e.g., PubMed, SciFinder) using controlled vocabulary (e.g., MeSH terms). Prioritize peer-reviewed journals and avoid unreliable sources. Organize findings thematically (e.g., synthesis methods, biological targets) and identify gaps using tools like PRISMA flow diagrams .

Q. How should researchers design experiments to assess this compound’s physicochemical properties?

- Methodological Answer : Define measurable objectives (e.g., solubility, stability). Use validated protocols (e.g., HPLC for purity, DSC for thermal stability). Include controls (e.g., buffer solutions, reference compounds) and replicate experiments to address variability. Document instrument calibration and environmental conditions .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

- Methodological Answer : Apply principal contradiction analysis to identify dominant factors (e.g., assay conditions vs. compound degradation). Re-evaluate variables (e.g., cell line specificity, solvent effects) using multivariate statistics. Cross-validate findings with orthogonal methods (e.g., SPR binding assays vs. molecular docking) .

Q. What methodologies optimize mixed-methods approaches for studying this compound’s in vivo and in vitro effects?

- Methodological Answer : Integrate quantitative data (e.g., pharmacokinetic parameters) with qualitative observations (e.g., histopathology). Use triangulation to align discrepancies—for example, correlate LC-MS/MS metabolite profiles with behavioral assays in animal models. Employ software tools (e.g., NVivo for qualitative coding, GraphPad for statistical analysis) .

Q. How do researchers determine the principal contradiction in studies involving this compound’s selectivity across biological targets?

- Methodological Answer : Rank contradictions by impact using criteria like effect size (e.g., IC50 differences) and biological relevance (e.g., pathway centrality). Apply hierarchical clustering to experimental datasets to identify dominant variables. Validate hypotheses via knockout models or competitive binding assays .

Q. What advanced statistical methods address variability in this compound’s dose-response data?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response) to estimate EC50/IC50. Account for heteroscedasticity with weighted least squares. Apply Bayesian hierarchical models to pool data from multiple experiments. Report confidence intervals and use tools like Bootstrap resampling for robustness checks .

Q. Methodological Guidelines

- Data Contradiction Analysis : Always contextualize contradictions within experimental constraints (e.g., buffer composition, temperature). Use sensitivity analysis to quantify the influence of outliers .

- Ethical Compliance : Declare conflicts of interest and adhere to institutional guidelines for chemical safety and animal welfare .

- Reproducibility : Publish raw datasets, spectral files, and step-by-step protocols in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Properties

Molecular Formula |

C24H16NaO16S8 |

|---|---|

Molecular Weight |

839.9 g/mol |

InChI |

InChI=1S/C24H16O16S8.Na/c25-21-13-1-9(45(29,30)31)2-14(21)42-17-5-11(47(35,36)37)6-18(23(17)27)44-20-8-12(48(38,39)40)7-19(24(20)28)43-16-4-10(46(32,33)34)3-15(41-13)22(16)26;/h1-8,25-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40); |

InChI Key |

NZDZGYQNMHQXCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=C1SC3=CC(=CC(=C3O)SC4=C(C(=CC(=C4)S(=O)(=O)O)SC5=C(C(=CC(=C5)S(=O)(=O)O)S2)O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.